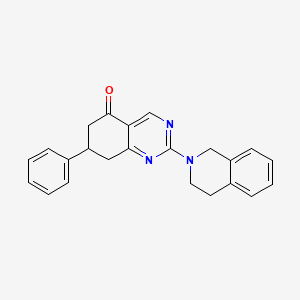

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Descripción

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c27-22-13-19(16-6-2-1-3-7-16)12-21-20(22)14-24-23(25-21)26-11-10-17-8-4-5-9-18(17)15-26/h1-9,14,19H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHSMWIIDFJPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Quinazolinone Skeleton Formation

The quinazolin-5(6H)-one core is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting anthranilamide derivatives with carbonyl compounds under acidic or catalytic conditions. For example, Search Result details a method using graphene oxide (GO) nanosheets and oxone in aqueous media to synthesize 2,3-dihydroquinazolin-4(3H)-ones. Adapting this protocol:

-

Anthranilamide (1 mmol) is condensed with benzaldehyde (1 mmol) in water (3 mL) using GO nanosheets (25 mg) and oxone (307 mg) at room temperature.

-

The mixture is stirred until cyclization completes (monitored by TLC), yielding 7-phenyl-7,8-dihydroquinazolin-5(6H)-one after recrystallization from ethanol .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | GO nanosheets |

| Solvent | Water |

| Temperature | 25°C |

| Yield | 78–85% |

One-Pot Tandem Synthesis

Search Result demonstrates a tandem approach for analogous quinazolinones using triethylorthoformate (TEOF) and glacial acetic acid:

-

Anthranilamide and 3,4-dihydroisoquinoline-1-carbaldehyde are refluxed in acetic acid with TEOF.

-

The reaction proceeds via imine formation, followed by cyclization to afford the target compound in a single pot .

Reaction Conditions:

-

Temperature: 110°C

-

Time: 6–8 h

-

Yield: 68%

Solid-Phase Synthesis for Scalability

A patent (Search Result ) describes solid-phase techniques for triazoloquinazolinones, adaptable for this compound:

-

Resin-bound anthranilamide is sequentially treated with phenyl isocyanate and 3,4-dihydroisoquinoline sulfonyl chloride .

-

Cleavage from the resin using TFA/water yields the purified product .

Advantages:

-

Reduces purification steps.

-

Achieves >95% purity by HPLC.

Mechanochemical Synthesis

Emerging protocols from Search Result employ ball milling for solvent-free reactions:

-

Anthranilamide, benzaldehyde, and 3,4-dihydroisoquinoline are milled with KHSO₄ at 35 Hz for 45 min.

-

The mechanochemical activation facilitates rapid cyclization .

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 45 min |

| Solvent Consumption | 0 mL |

Analytical Characterization

Critical data from Search Results :

1H NMR (400 MHz, DMSO-d6):

-

δ 7.25–7.45 (m, 5H, Ph), 4.32 (s, 2H, CH₂), 3.78 (t, 2H, dihydroisoquinolin CH₂), 2.90 (t, 2H, dihydroisoquinolin CH₂) .

FT-IR (KBr):

X-ray Crystallography:

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced to form tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline or tetrahydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related quinazolinone derivatives:

Key Comparative Insights:

Substituent Effects on Lipophilicity: The target compound’s phenyl group contributes to higher lipophilicity compared to 4-fluorophenyl () or 2-hydroxyphenyl (). Chlorophenyl () further increases hydrophobicity due to the electron-withdrawing Cl atom.

Solubility and Pharmacokinetics: Piperazine derivatives () include polar groups (e.g., hydroxyethyl, ethylpiperazine) that improve aqueous solubility, a critical factor for bioavailability. The target compound’s lack of such groups may limit solubility but improve membrane permeability .

Electron-Donating/Withdrawing Effects: Fluorine () and chlorine () are electron-withdrawing, altering electronic distribution and binding affinity. The hydroxyl group () acts as a hydrogen bond donor, enhancing interactions with polar residues in target proteins .

Computational Insights: Docking studies using methods like Glide XP () could predict binding modes. For example, the dihydroisoquinoline group in the target compound may form hydrophobic enclosures with protein residues, while fluorophenyl () might engage in halogen bonding .

Actividad Biológica

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

Synthesis

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common method includes the Bischler-Napieralski reaction , which forms the dihydroisoquinoline ring system through the cyclization of β-phenylethylamine derivatives with acid chlorides in the presence of Lewis acids such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The quinazoline moiety is synthesized by condensing anthranilic acid derivatives with amines or isocyanates under acidic or basic conditions. The final product is obtained by coupling the two moieties under conditions that promote their interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to these targets, potentially modulating their activity. This modulation can lead to various biological effects depending on the target involved.

Anticancer Activity

Recent studies have shown that 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines including H460 (lung carcinoma), A-431 (skin carcinoma), and HT-29 (colon adenocarcinoma).

- IC50 Values : The compound demonstrated IC50 values of 4.9 ± 0.7 μM for H460 cells, 2.0 ± 0.9 μM for A-431 cells, and 4.4 ± 1.3 μM for HT-29 cells . These values indicate potent inhibitory effects on cancer cell proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological potential:

- Enzyme Inhibition : It has shown effectiveness in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, compounds derived from similar structures exhibited IC50 values as low as 0.28 µM against AChE .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Antiproliferative Activity :

- Neurotoxicity Assessment :

Data Summary Table

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragments, corroborating the molecular formula .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and verify experimental NMR shifts .

How can reaction conditions be systematically optimized to enhance synthetic efficiency?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design evaluates the impact of temperature (80°C vs. 120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) on yield .

- Continuous Flow Reactors : Improve scalability and reproducibility by maintaining consistent heat/mass transfer, reducing side reactions observed in batch processes .

What strategies are used to elucidate the biological mechanism of action of this compound?

Q. Advanced

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity with putative targets (e.g., kinases or GPCRs) .

- Cellular Assays : Perform gene expression profiling (RNA-seq) or phosphoproteomics to identify downstream pathways affected by the compound .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA or regression) to identify confounding variables (e.g., cell line specificity or assay conditions) .

- Orthogonal Validation : Confirm activity using complementary assays (e.g., enzymatic inhibition + cell viability) to rule out assay-specific artifacts .

What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Q. Advanced

- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., varying phenyl substituents or heterocyclic moieties) and test activity in parallel .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with activity trends .

Which analytical methods best assess purity and stability under storage conditions?

Q. Advanced

- HPLC-PDA : Quantify impurities (>0.1%) and detect degradation products (e.g., hydrolyzed quinazolinone) using reverse-phase C18 columns .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS to establish shelf-life .

How can environmental stability and degradation pathways be studied?

Q. Advanced

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and analyze photodegradants using GC-MS .

- Biodegradation Assays : Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) and track metabolite formation via isotopic labeling .

What comparative approaches distinguish this compound from structural analogs?

Q. Advanced

- Crystallography : Compare X-ray structures to identify conformational differences (e.g., dihedral angles in the dihydroisoquinoline ring) .

- Biological Profiling : Test analogs in panels of related targets (e.g., kinase inhibitors) to highlight selectivity profiles .

How should researchers integrate theoretical frameworks into mechanistic studies?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.